molecular formula C8H5BrN2O2 B1459324 3-Bromo-1H-indazole-4-carboxylic acid CAS No. 1363382-97-1

3-Bromo-1H-indazole-4-carboxylic acid

Cat. No. B1459324
CAS RN: 1363382-97-1
M. Wt: 241.04 g/mol
InChI Key: UUEIWFJZEABBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-1H-indazole-4-carboxylic acid” is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound. Indazoles have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been explored through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-indazole-4-carboxylic acid” is characterized by the presence of a bromine atom at the 3rd position of the indazole ring and a carboxylic acid group at the 4th position .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with diazo compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1H-indazole-4-carboxylic acid” include its molecular weight, which is 241.04 . It is a solid at room temperature .

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

3-Bromo-1H-indazole-4-carboxylic acid: can serve as a ligand in the formation of coordination polymers and MOFs. These structures are of great interest due to their potential applications in gas storage, purification, catalysis, luminescence, and magnetism . The unique properties of these polymers, such as their magnetic behavior and luminescence, make them suitable for a variety of industrial applications.

Anticancer and Antitumor Applications

Derivatives of indazole carboxylic acids have been studied for their anticancer properties. They have shown potential in inhibiting the viability of various human cancer cell lines, including liver, breast, and leukemia cells . This suggests that 3-Bromo-1H-indazole-4-carboxylic acid could be a precursor in synthesizing compounds with significant anticancer activities.

Antiangiogenic and Antioxidant Agents

Indazole derivatives are also being evaluated for their antiangiogenic and antioxidant activities. These compounds can inhibit proangiogenic cytokines associated with tumor development and possess radical scavenging activities, which are crucial in managing oxidative stress in biological systems .

Biological Activity

The indazole moiety is a component in the synthesis of biologically active compounds, including HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This highlights the broad spectrum of biological activities that 3-Bromo-1H-indazole-4-carboxylic acid could contribute to in pharmaceutical research.

Medicinal Chemistry

Indazole-containing compounds have a wide range of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The versatility of 3-Bromo-1H-indazole-4-carboxylic acid in medicinal chemistry stems from its potential to be modified into various pharmacologically active agents.

Luminescent Materials with Biomedical Applications

The luminescent properties of coordination polymers made with indazole carboxylic acids can be harnessed for biomedical applications. These materials can be used in imaging and as markers in biological systems without inherent toxicity, making them excellent candidates for further investigation in this field .

Safety and Hazards

“3-Bromo-1H-indazole-4-carboxylic acid” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions in the research of indazole derivatives like “3-Bromo-1H-indazole-4-carboxylic acid” could involve the development of new synthetic approaches and the exploration of their medicinal applications .

properties

IUPAC Name

3-bromo-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEIWFJZEABBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-indazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-indazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-indazole-4-carboxylic acid
Reactant of Route 3
3-Bromo-1H-indazole-4-carboxylic acid
Reactant of Route 4
3-Bromo-1H-indazole-4-carboxylic acid
Reactant of Route 5
3-Bromo-1H-indazole-4-carboxylic acid
Reactant of Route 6
3-Bromo-1H-indazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.